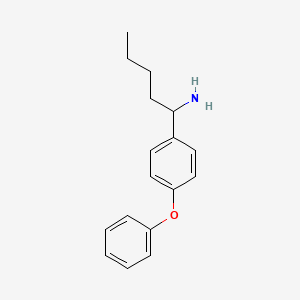
1-(4-Phenoxyphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C17H21NO It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a pentanamine chain
Preparation Methods
The synthesis of 1-(4-Phenoxyphenyl)pentan-1-amine typically involves the reaction of 4-phenoxyaniline with a suitable alkylating agent under controlled conditions . One common method is the alkylation of 4-phenoxyaniline with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Phenoxyphenyl)pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)pentan-1-amine can be compared with other similar compounds such as:
- 1-(4-Phenoxyphenyl)butan-1-amine
- 1-(4-Phenoxyphenyl)hexan-1-amine
- 1-(4-Phenoxyphenyl)propan-1-amine
These compounds share structural similarities but differ in the length of the alkyl chain attached to the phenyl ring. The uniqueness of this compound lies in its specific chain length, which can influence its chemical properties and biological activity .
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C17H21NO/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13,17H,2-3,9,18H2,1H3 |
InChI Key |
USBYYJPZKQSJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















